molecular formula C7H13N3 B15280500 (3-isopropyl-1H-pyrazol-4-yl)methanamine

(3-isopropyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B15280500
M. Wt: 139.20 g/mol
InChI Key: SOMHWZAUGMPKMA-UHFFFAOYSA-N
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Description

(3-isopropyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound featuring a pyrazole ring substituted with an isopropyl group at the 3-position and a methanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-isopropyl-1H-pyrazol-4-yl)methanamine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by functional group modifications. One common method is the reaction of 3-isopropyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(3-isopropyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

Major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of (3-isopropyl-1H-pyrazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting cellular pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (3-isopropyl-1H-pyrazol-4-yl)methanamine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The isopropyl group at the 3-position enhances its hydrophobicity, while the methanamine group at the 4-position allows for versatile chemical modifications .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

(5-propan-2-yl-1H-pyrazol-4-yl)methanamine

InChI

InChI=1S/C7H13N3/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,3,8H2,1-2H3,(H,9,10)

InChI Key

SOMHWZAUGMPKMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NN1)CN

Origin of Product

United States

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